4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Description
4-(3,4-Dichlorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione is a substituted thiazinane derivative characterized by a 1,3,5-trione core fused with a thiazinane ring and a 3,4-dichlorobenzyl substituent.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAWJOHZTFCGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazinane-1,3,5-trione under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The thiazinane ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazinane derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry
Research indicates that thiazine derivatives exhibit various biological activities, including antimicrobial and anticancer properties. The specific applications of 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione in medicinal chemistry include:
- Antimicrobial Activity : Studies have shown that thiazine compounds can inhibit the growth of bacteria and fungi. For instance, a comparative analysis demonstrated that derivatives with similar structures had effective antibacterial properties against common pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression. Further research is needed to elucidate its mechanism of action.
Organic Synthesis
In organic synthesis, thiazine derivatives like this compound serve as valuable intermediates in the synthesis of more complex molecules. Their ability to undergo various chemical transformations makes them suitable for:
- Building Blocks : Used as precursors for synthesizing pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for drug development |
| Agrochemical Development | Potential use in pesticide formulations |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on thiazine derivatives demonstrated that compounds with similar structural features exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent effects on biological activity.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that certain thiazine derivatives showed cytotoxic effects. Future studies are planned to assess the efficacy of this compound against specific cancer types.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with cellular proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in the substituents attached to the thiazinane core. Key examples include:
Key Observations :
Implications for Target Compound :
- The lower yield of compound 36 (32%) highlights challenges in introducing methyl groups to sterically hindered positions, which may parallel difficulties in synthesizing 3,4-dichlorobenzyl derivatives .
- The use of NaOMe for cyclization (as in compound 40) suggests that mild bases could be effective for forming the 1,3,5-trione core in the target compound.
Physicochemical and Functional Properties
- Solubility: The 3,4-dichlorobenzyl substituent may reduce aqueous solubility compared to non-halogenated analogs due to increased hydrophobicity.
- Thermal Stability : Chlorine substituents generally enhance thermal stability, as seen in high-energy materials like DNTF (), though this is context-dependent.
- Biological Activity : Sulfonamide-containing thiazinanes (e.g., compound 37 in ) are often bioactive, suggesting the target compound could exhibit similar properties if functional groups align with pharmacophoric requirements.
Biological Activity
4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a thiazine derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a dichlorobenzyl moiety and a thiazine ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C11H9Cl2NO4S
- Molecular Weight : 322.16 g/mol
- CAS Number : 338953-83-6
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazinane-1,3,5-trione under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures.
Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria.
Antifungal Activity
The antifungal potential of this compound has been highlighted in studies that assess its interaction with fungal membranes. For instance, compounds with similar structures have shown synergistic effects when combined with established antifungals like amphotericin B (AmB), enhancing their efficacy against resistant fungal strains .
Anticancer Effects
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cancer cell proliferation. For example, related thiazine derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines, including breast and CNS cancers . The mechanism appears to involve disruption of cellular processes through interaction with specific molecular targets.
The biological activity of this compound is thought to be mediated through:
- Membrane Interaction : The dichlorobenzyl group may enhance membrane permeability or disrupt lipid bilayers.
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazine derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazine Derivative | 32 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
Study 2: Antifungal Activity
In a study assessing the antifungal properties of various compounds against Candida species, the compound demonstrated significant activity. When combined with AmB, it reduced the effective concentration required for inhibition by half .
| Combination | Effective Concentration (µg/mL) |
|---|---|
| AmB alone | 8 |
| AmB + Thiazine Derivative | 4 |
Study 3: Anticancer Potential
Research on the anticancer effects revealed that the compound inhibited proliferation in MDA-MB-231 breast cancer cells with an IC50 value of approximately 50 µM . This suggests potential as a lead compound for further development.
Q & A
Basic: What synthetic strategies are effective for preparing 4-(3,4-Dichlorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3,4-dichlorobenzyl derivatives with thiazinane precursors under anhydrous conditions. For example, EDCI-mediated coupling in pyridine (as used in structurally similar thiazole-carboxamide syntheses) ensures efficient amide bond formation . Optimize yield by:
- Using absolute ethanol or DMF as solvents to enhance solubility.
- Refluxing for 4–6 hours with catalytic acetic acid to drive the reaction .
- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetone/water mixtures .
Advanced: How can researchers resolve contradictions in reported synthetic yields due to by-product formation?
Answer:
Discrepancies often arise from competing side reactions (e.g., hydrolysis of dichlorobenzyl groups or incomplete cyclization). To mitigate:
- Monitor reaction progress via TLC or HPLC-MS to detect intermediates/by-products early .
- Adjust pH (e.g., using NaHCO₃ washes) to suppress hydrolysis of sensitive moieties .
- Characterize minor products using preparative HPLC or fractional crystallization, as demonstrated in thiadiazine studies where X-ray crystallography identified unexpected brominated derivatives .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.8 ppm, thiazinane carbonyls at δ 165–175 ppm) .
- IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- X-ray Diffraction : Single-crystal analysis (e.g., CCDC deposition) resolves bond lengths/angles and confirms the λ⁴-sulfur configuration, as shown in triazinane-trione structures .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electronic properties (e.g., HOMO/LUMO for nucleophilic/electrophilic sites) .
- Molecular Docking : Simulate interactions with viral envelope proteins (e.g., flavivirus E protein) using AutoDock Vina, guided by similar thiazole-carboxamide antiviral studies .
- MD Simulations : Assess stability in physiological conditions (CHARMM force fields) to predict hydrolytic degradation .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antiviral Assays : Plaque reduction neutralization tests (PRNT) against flaviviruses (e.g., Zika, Dengue), comparing IC₅₀ values to reference inhibitors .
- Cytotoxicity : MTT assays on Vero or HEK293 cells to determine selectivity indices .
- Enzyme Inhibition : Fluorometric assays targeting proteases or kinases (e.g., SARS-CoV-2 3CLpro) .
Advanced: What methodologies identify degradation pathways under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via:
- pH-Rate Profiling : Determine stability in buffers (pH 1–10) to model gastrointestinal absorption .
Advanced: How do substituent modifications (e.g., halogen position) affect bioactivity and stability?
Answer:
- Halogen Effects : Replace 3,4-dichloro with 2,4-dichloro or fluorinated analogs. Compare logP (via shake-flask method) and metabolic stability (microsomal assays) .
- Thiazinane Ring : Substitute trione with dione or thione groups. Assess conformational flexibility via NOESY NMR or variable-temperature studies .
Basic: What analytical methods ensure purity and batch-to-batch consistency?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
